(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
Description
(1S,4R)-1-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative featuring a rigid bicyclo[2.2.1]heptan-2-one scaffold substituted with a 6-fluoro-2-methyltetrahydroquinoline moiety.
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-12-4-5-13-10-15(21)6-7-16(13)22(12)18(24)20-9-8-14(11-20)19(2,3)17(20)23/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFQRYYFHUXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3)C(C4=O)(C)C)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-methylquinoline and 3,3-dimethylbicyclo[2.2.1]heptan-2-one.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to speed up reactions and increase yield.
Process Scaling: Adapting the reaction conditions to large-scale reactors.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Alcohols or reduced carbonyl compounds.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that the compound exhibits promising anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.
-
Neuroprotective Effects
- Preliminary studies have shown that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
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Anti-inflammatory Activity
- The compound has demonstrated anti-inflammatory properties in various models of inflammation, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Study on Anticancer Mechanisms : A study published in 2020 explored the effects of the compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy : A 2021 study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Neuroprotection : Research from 2022 highlighted the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque deposition .
Toxicity and Safety Profile
The safety profile of (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one has been evaluated in several studies. Toxicological assessments indicate low toxicity levels in mammalian models, with no significant adverse effects observed at therapeutic doses.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The tetrahydroquinoline moiety can mimic natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bicyclo[2.2.1]heptane structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The bicyclo[2.2.1]heptan-2-one core is a common motif in synthetic chemistry. Key structural analogs include:
Key Differences :
- The tetrahydroquinoline-carbamoyl group introduces steric bulk compared to simpler bicycloheptanone derivatives, which may influence receptor binding .
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methoxy Groups : Fluorine’s electronegativity and small atomic radius improve metabolic stability compared to methoxy groups, which are prone to demethylation .
- Bicycloheptanone Core: The rigid scaffold enforces a specific conformation, reducing entropy penalties during molecular recognition compared to flexible analogs .
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (e.g., in compound 11 ) increase polarity and hydrogen-bonding capacity, whereas the carbamoyl linker in the target compound balances rigidity and hydrophobicity.
Yield Comparison :
Computational Similarity Analysis
- Tanimoto Coefficients : Widely used for fingerprint-based similarity assessment, the Tanimoto method reliably identifies structural analogs but may overlook subtle stereochemical differences .
- Graph Comparison: More accurate for assessing bicycloheptanone derivatives due to explicit subgraph matching (e.g., GEM-Path ), though computationally intensive.
Biological Activity
The compound (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two key components: the tetrahydroquinoline moiety and the bicyclo[2.2.1]heptan-2-one framework. The presence of the fluorine atom in the tetrahydroquinoline portion enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.
Molecular Formula: C₁₄H₁₇FN₂O
Molecular Weight: 250.30 g/mol
CAS Number: 42835-89-2
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antidiabetic Effects: Studies involving tetrahydroquinoline derivatives have shown potential in modulating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose homeostasis and lipid metabolism .
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Properties: Research has indicated that certain structural analogs may possess neuroprotective effects, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .
The biological activity of this compound is hypothesized to involve several mechanisms:
- PPAR Agonism: As noted in studies on similar compounds, activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects .
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways critical for disease progression in conditions like diabetes and obesity.
- Modulation of Neurotransmitter Release: The structural features may allow interaction with receptors involved in neurotransmission, providing a basis for neuroprotective effects.
Study 1: PPAR Activation
A study focused on the design of novel PPARα/γ agonists derived from tetrahydroquinoline scaffolds reported significant improvements in glucose tolerance in diabetic models. The compounds demonstrated selective activation of PPARγ leading to enhanced insulin sensitivity and reduced inflammation .
Study 2: Antimicrobial Testing
In vitro testing revealed that derivatives of the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Study 3: Neuroprotection
Research involving a related compound showed protective effects against oxidative stress-induced neuronal death in cell cultures. The study suggested that the neuroprotective effects were mediated through the scavenging of reactive oxygen species (ROS) and modulation of apoptotic pathways .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, and how is stereochemical purity ensured?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of the tetrahydroquinoline moiety with the bicyclo[2.2.1]heptan-2-one core. Column chromatography (e.g., silica gel) is used for purification, with purity assessed via HPLC (>95%). Stereochemical integrity is confirmed using chiral HPLC or polarimetry, supported by H and C NMR to verify substituent positions and diastereomeric ratios .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure, and how are spectral assignments validated?
- Methodology :
- NMR : H NMR identifies proton environments (e.g., fluoro and methyl groups), while C NMR confirms carbonyl (C=O) and quaternary carbons. DEPT-135 distinguishes CH/CH/CH groups.
- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]).
- IR : Confirms carbonyl stretches (~1700 cm) and fluoro-substituent vibrations.
- Cross-validation with computational tools (e.g., density functional theory for NMR chemical shift predictions) resolves ambiguities .
Q. What are the recommended storage conditions and stability profiles for this compound under laboratory conditions?
- Methodology : Store at −20°C in inert atmosphere (argon) to prevent hydrolysis of the carbonyl group. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., quinoline ring oxidation) are identified using LC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data for stereoisomers of this compound?
- Methodology :
- Perform 2D NMR (COSY, NOESY) to establish spatial correlations between protons (e.g., bicyclo[2.2.1]heptane bridgehead protons).
- Compare experimental H-C HSQC/HMBC with DFT-calculated shifts (software: Gaussian or ORCA).
- For conflicting stereochemical assignments, use X-ray crystallography to resolve absolute configuration .
Q. What strategies optimize the synthetic yield of the bicyclo[2.2.1]heptan-2-one core while minimizing side reactions?
- Methodology :
- Catalysis : Use enantioselective organocatalysts (e.g., proline derivatives) for asymmetric cyclization.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature Control : Lower temperatures (−10°C) reduce retro-aldol side reactions.
- Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 ratio of tetrahydroquinoline to bicyclo precursor) .
Q. How do researchers validate the compound’s biological activity in vitro, and what controls are essential to mitigate false positives?
- Methodology :
- Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls (known inhibitors) and vehicle controls (DMSO).
- Cytotoxicity Screening : Parallel MTT assays on mammalian cells (e.g., HEK293) to distinguish target-specific activity from nonspecific toxicity.
- Data Validation : Triplicate experiments with IC calculations using nonlinear regression (GraphPad Prism). Confirm hit reproducibility across independent batches .
Q. What computational approaches predict the compound’s pharmacokinetic properties, and how are these validated experimentally?
- Methodology :
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.
- Experimental Validation :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Ultrafiltration followed by HPLC quantification .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Compare plasma exposure (AUC, C) to in vitro IC. Low bioavailability may explain discrepancies.
- Metabolite Screening : Identify active/inactive metabolites via LC-MS and test them in vitro.
- Dose Optimization : Use allometric scaling from animal models (e.g., mice) to human-equivalent doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
